Einecs 299-300-4
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Overview
Description
Einecs 299-300-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 299-300-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions vary based on the reaction conditions and reagents used .
Scientific Research Applications
Einecs 299-300-4 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. In industry, it might be used in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of Einecs 299-300-4 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. It may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Einecs 299-300-4 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include those with similar molecular structures or functional groups. The uniqueness of this compound lies in its specific applications and the reactions it undergoes .
Properties
CAS No. |
93858-67-4 |
---|---|
Molecular Formula |
C12H33N2O8P |
Molecular Weight |
364.37 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-methylpropyl dihydrogen phosphate |
InChI |
InChI=1S/2C4H11NO2.C4H11O4P/c2*6-3-1-5-2-4-7;1-4(2)3-8-9(5,6)7/h2*5-7H,1-4H2;4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
QRZPBXPAMOICCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(O)O.C(CO)NCCO.C(CO)NCCO |
Origin of Product |
United States |
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